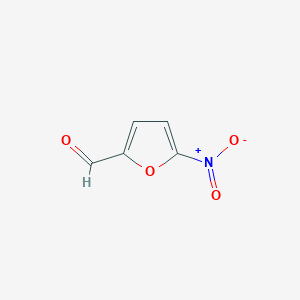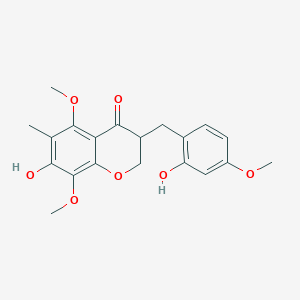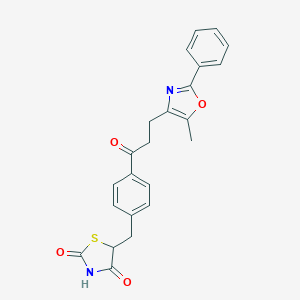![molecular formula C14H15N5O3S2 B057757 4H-1,3,5-Oxadiazin-4-imin, Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]- CAS No. 192439-46-6](/img/structure/B57757.png)
4H-1,3,5-Oxadiazin-4-imin, Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a representative of new neonicotinoid insecticides . It can selectively act on the central nervous system of insects and is widely used to control sucking insect pests .
Synthesis Analysis
The synthesis of this compound involves a Mannich-type reaction . The reaction was catalyzed by several organic and inorganic bases at different reaction times and temperatures .Molecular Structure Analysis
The molecular formula of the compound is C4H8N4O3 . The molecular weight is 160.13 .Chemical Reactions Analysis
The compound undergoes photodegradation in an aqueous medium . This process was monitored by electrospray ionization mass spectrometry in the positive ion mode, ESI(+)-MS . The compound was continuously degraded under these experimental conditions .Physical And Chemical Properties Analysis
The compound has a boiling point of 290.9±50.0 °C and a density of 1.60±0.1 g/cm3 . Its pKa value is 6.53±0.20 .Wissenschaftliche Forschungsanwendungen
Synthese von 4H-1,3,5-Oxadiazin-Derivaten
4H-1,3,5-Oxadiazin-Derivate werden mit einer neuen Methode synthetisiert, die auf der Eliminierung von Schwefelwasserstoff aus N-((1-Carboxamido-2,2,2-trichlorethyl)carbamothioyl)benzamiden durch Einwirkung von Dicyclohexylcarbodiimid (DCC) basiert. Die Struktur der erhaltenen Verbindungen wird durch IR-, 1H-NMR-, 13C-NMR-Spektroskopie und Massenspektrometrie bestätigt .
Biologische Aktivität
Derivate von 1,3,5-Oxadiazin sind von großem Interesse als potenzielle biologisch aktive Verbindungen. Sie sind in der Lage, effektiv mit einer Vielzahl von biologischen Zielen zu interagieren .
Krebsbehandlung
Diese Verbindungen haben ein hohes praktisches Potenzial bei der Suche nach neuen Medikamenten zur Behandlung von Krebs .
Antibakterielle Anwendungen
1,3,5-Oxadiazin-Derivate zeigen eine ausgeprägte antibakterielle Aktivität .
Antifungal Anwendungen
Diese Verbindungen zeigen auch eine signifikante antifungale Aktivität .
Insektizide Anwendungen
Verbindungen, die einen 1,3,5-Oxadiazin-Ring enthalten, wurden als insektizid wirksam befunden .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Given its environmental persistence and potential hazards, it is necessary to develop analytical tools for the monitoring of this compound . An electrochemical sensor is suitable for rapid and simple analyses of pesticides, which are likely to persist at a trace level in agro-environments, including agricultural products, soil, and water .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-' involves a multi-step process that includes the synthesis of intermediate compounds.", "Starting Materials": [ "2-Amino-5-methylthiazole", "Phenylthioacetic acid", "Sodium nitrite", "Sulfuric acid", "Sodium nitrate", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetone", "Sodium chloride", "N,N-Dimethylformamide", "Sodium carbonate", "Chloroform", "N,N-Dimethylacetamide", "Methanesulfonic acid", "Triethylamine", "4-Amino-1,2,5-oxadiazol-3-ol", "Acetic anhydride", "Sodium borohydride", "Methyl iodide", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-(phenylthio)-5-methylthiazole", " - Dissolve 2-amino-5-methylthiazole (1.0 g) and phenylthioacetic acid (1.2 g) in methanol (20 mL) and add sulfuric acid (0.1 mL).", " - Heat the reaction mixture at 80°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 2: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonic acid", " - Dissolve 2-(phenylthio)-5-methylthiazole (1.0 g) in concentrated sulfuric acid (10 mL) and add sodium nitrate (1.3 g) in small portions with stirring.", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Add sodium bicarbonate until the pH is neutral and extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 3: Synthesis of 5-(phenylthio)-2-nitrobenzenesulfonyl chloride", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonic acid (1.0 g) in acetone (10 mL) and add thionyl chloride (1.5 mL).", " - Heat the reaction mixture at 60°C for 1 hour.", " - Cool the reaction mixture and evaporate the solvent to obtain the product as a yellow solid.", "Step 4: Synthesis of 5-(phenylthio)-2-nitrobenzene-1,3-diol", " - Dissolve 5-(phenylthio)-2-nitrobenzenesulfonyl chloride (1.0 g) in methanol (10 mL) and add 4-amino-1,2,5-oxadiazol-3-ol (0.8 g) and triethylamine (1.0 mL).", " - Heat the reaction mixture at 60°C for 4 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with chloroform (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", "Step 5: Synthesis of 4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-", " - Dissolve 5-(phenylthio)-2-nitrobenzene-1,3-diol (1.0 g) in N,N-dimethylacetamide (10 mL) and add methanesulfonic acid (0.5 mL) and sodium carbonate (1.0 g).", " - Heat the reaction mixture at 80°C for 2 hours.", " - Cool the reaction mixture and pour it into water (50 mL).", " - Extract the product with ethyl acetate (3 x 20 mL).", " - Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the product as a yellow solid.", " - Dissolve the product in a mixture of water (10 mL) and chloroform (10 mL) and add sodium bicarbonate until the pH is neutral.", " - Extract the product with chloroform (3 x 20 mL), dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product as a yellow solid." ] } | |
| 192439-46-6 | |
Molekularformel |
C14H15N5O3S2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
(NZ)-N-[3-methyl-5-[(2-phenylsulfanyl-1,3-thiazol-5-yl)methyl]-1,3,5-oxadiazinan-4-ylidene]nitramide |
InChI |
InChI=1S/C14H15N5O3S2/c1-17-9-22-10-18(13(17)16-19(20)21)8-12-7-15-14(24-12)23-11-5-3-2-4-6-11/h2-7H,8-10H2,1H3/b16-13- |
InChI-Schlüssel |
DPRKJAQMHKISEQ-SSZFMOIBSA-N |
Isomerische SMILES |
CN\1COCN(/C1=N\[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
Kanonische SMILES |
CN1COCN(C1=N[N+](=O)[O-])CC2=CN=C(S2)SC3=CC=CC=C3 |
| 192439-46-6 | |
Piktogramme |
Environmental Hazard |
Synonyme |
Tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-4H-1,3,5-oxadiazin-4-imine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)

